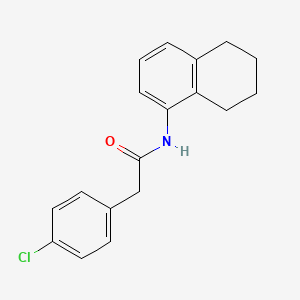

2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Description

2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group and a tetrahydronaphthalene (tetralin) moiety. Its structure combines aromatic and partially hydrogenated polycyclic systems, which are often associated with enhanced bioavailability and binding affinity in medicinal chemistry. The compound has been investigated for its anticancer and antioxidant properties, with studies demonstrating its ability to induce apoptosis and modulate oxidative stress pathways in vitro .

Properties

CAS No. |

924633-60-3 |

|---|---|

Molecular Formula |

C18H18ClNO |

Molecular Weight |

299.8 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |

InChI |

InChI=1S/C18H18ClNO/c19-15-10-8-13(9-11-15)12-18(21)20-17-7-3-5-14-4-1-2-6-16(14)17/h3,5,7-11H,1-2,4,6,12H2,(H,20,21) |

InChI Key |

LJHFFBKCAGONHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC(=O)CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 4-chlorobenzylamine with 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is an organic compound with the molecular formula and a molecular weight of 313.79 g/mol. It is classified as an acetamide and features a chlorophenyl group and a tetrahydronaphthalenyl moiety. This compound is of interest in medicinal chemistry and pharmacology due to its unique structural features.

Chemical Properties and Reactivity

2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide's chemical behavior is characterized by its reactivity as an amide. It can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. The chlorine atom on the phenyl ring may also participate in nucleophilic substitution reactions, where it can be replaced by nucleophiles like amines or alcohols.

Potential Applications in Medicinal Chemistry

2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents. Its unique structural features may allow it to interact with specific biological targets involved in pain and inflammation pathways. It could also serve as a building block for synthesizing more complex molecules in pharmaceutical research.

Structural Analogs

Several compounds share structural similarities with 2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. Examples include:

- 2-Chloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, which has a similar acetamide structure but lacks chlorophenyl substitution.

- N-(2-Chlorophenyl)-2-{[4-Ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, which contains a triazole moiety and exhibits potential antifungal activity.

- 2-(Hydroxyimino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, which has a hydroxyimino group instead of a chloro group and may exhibit different reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous acetamide and tetrahydronaphthalene derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues with Tetrahydronaphthalene Moieties

Key Observations :

- The 4-chlorophenyl group in the target compound and 11d is associated with cytotoxicity, likely due to enhanced electron-withdrawing effects and membrane permeability .

Analogues with Varied Aromatic Systems

Key Observations :

- Oxadiazole -based derivatives (e.g., ) exhibit stronger pro-apoptotic effects than the target compound, likely due to additional heterocyclic interactions with kinases like Akt/FAK.

Biological Activity

2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is an organic compound classified as an acetamide. Its molecular formula is with a molecular weight of 313.79 g/mol. The compound features a chlorophenyl group and a tetrahydronaphthalenyl moiety, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The structure of 2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide consists of a chloro-substituted phenyl ring attached to a tetrahydronaphthalene skeleton via an acetamide linkage. This configuration is significant for its reactivity and biological interactions:

- Molecular Formula :

- Molecular Weight : 313.79 g/mol

- Chemical Structure :

Chemical Structure

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of compounds structurally similar to 2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. For instance, compounds containing similar moieties have shown moderate to significant efficacy against human breast cancer cells. The IC50 values for such compounds range around 18 µM, indicating their potential as therapeutic agents in oncology .

The biological activity of 2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide may involve several mechanisms:

- PARP Inhibition : Similar compounds have been reported to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair mechanisms. Inhibition of PARP leads to increased apoptosis in cancer cells by disrupting DNA repair pathways .

- Dopamine Receptor Interaction : Some derivatives have been investigated for their interaction with dopamine receptors, potentially influencing neuropharmacological outcomes .

Study 1: Anticancer Efficacy

A study investigating various acetamide derivatives found that those with tetrahydronaphthalene structures exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compounds enhanced cleavage of PARP1 and increased CASPASE 3/7 activity in a dose-dependent manner .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 18 | PARP inhibition |

| Compound B | 57.3 | Apoptosis induction |

Study 2: Structure-Activity Relationship

Research on the structural diversity among acetamides indicated that the presence of both chlorophenyl and tetrahydronaphthalene moieties enhances lipophilicity and biological activity. Compounds with these features showed improved binding affinities to target proteins involved in cell signaling pathways .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Chlorophenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The compound can be synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 2-(4-chlorophenyl)acetyl chloride with 5,6,7,8-tetrahydronaphthalen-1-amine in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is used as a base to neutralize HCl byproducts, with reactions conducted at 273 K to minimize side reactions (e.g., hydrolysis of the acyl chloride) . Slow evaporation of toluene is recommended for single-crystal growth, yielding crystals suitable for X-ray diffraction (melting point: ~421 K) . Key parameters for yield optimization include:

- Molar ratio : 1:1 stoichiometry of acyl chloride to amine.

- Solvent choice : DCM ensures solubility of aromatic intermediates.

- Temperature control : Low temperatures (273 K) prevent decomposition.

- Purification : Extractive workup with NaHCO₃ and brine removes acidic impurities.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure and hydrogen-bonding interactions of this compound?

Methodological Answer:

- X-ray crystallography : Resolves dihedral angles (e.g., 60.5° between substituted benzene and tetrahydronaphthalenyl rings) and hydrogen-bonding networks (N–H···O interactions with bond distances of ~2.8–3.0 Å) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of aromatic protons near electron-withdrawing groups).

- FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~3300 cm⁻¹).

- Thermal analysis : Differential scanning calorimetry (DSC) validates melting points and phase transitions.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?

Methodological Answer:

- Scaffold modification : Introduce substituents at the 4-chlorophenyl or tetrahydronaphthalenyl moieties (e.g., fluorine, methoxy groups) to assess electronic effects on bioactivity. For example, fluorination at the phenyl ring (as in ) enhances metabolic stability .

- Biological assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR).

- Data analysis : Compare IC₅₀ values and ligand efficiency metrics (e.g., Lipinski’s rules) to prioritize candidates.

Q. Table 1: Example SAR Modifications

| Substituent Position | Modification | Observed Effect (Hypothetical) |

|---|---|---|

| 4-Chlorophenyl | –F | Increased target affinity |

| Tetrahydronaphthalenyl | –OH | Enhanced solubility |

Q. What computational strategies are recommended for modeling the interaction of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., kinase domains). Parameterize the force field for halogen bonding (Cl···π interactions) .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the ligand-protein complex.

- QM/MM calculations : Evaluate electronic interactions (e.g., charge transfer) at the binding interface using Gaussian or ORCA .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for structurally similar acetamides?

Methodological Answer:

- Comparative analysis : Overlay crystal structures of analogs (e.g., vs. ) to identify conserved vs. variable interactions.

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O vs. N–H···O prevalence) using CrystalExplorer .

- Temperature-dependent studies : Collect data at multiple temperatures (100–300 K) to assess thermal motion effects on H-bond geometry.

Data Contradictions and Validation

- Synthetic yields : reports yields via slow evaporation, while other methods (e.g., reflux) may vary. Validate reproducibility using controlled reactant purity and inert atmospheres.

- Hydrogen-bond distances : Minor discrepancies in N–H···O lengths (~0.1 Å) across studies may arise from resolution limits or refinement protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.